molecular formula C14H11FN4O B6467538 N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2640861-32-9

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6467538
CAS No.: 2640861-32-9
M. Wt: 270.26 g/mol
InChI Key: SWUKNXUTOGDHID-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide (CAS 2640861-32-9) is a high-purity chemical compound for research applications. With a molecular formula of C14H11FN4O and a molecular weight of 270.26 g/mol, this imidazo[1,2-b]pyridazine derivative is of significant interest in medicinal chemistry . The imidazo[1,2-b]pyridazine scaffold is a privileged structure in drug discovery, known for its potential to interact with various biological targets. Recent scientific literature highlights that structurally similar compounds, such as 3-methoxy-2-phenylimidazo[1,2-b]pyridazines, have demonstrated highly potent activity against Mycobacterium tuberculosis , suggesting the core structure's relevance in developing novel antimycobacterial agents . Furthermore, research into related fluorophenyl carboxamide compounds has shown promise in neuroscience, with some acting as potent and selective Monoamine Oxidase B (MAO-B) inhibitors, which are being investigated for potential use in managing Parkinson's disease . The incorporation of the 3-fluorophenyl group is a common strategy in lead optimization to fine-tune properties like metabolic stability and binding affinity. This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block for developing novel bioactive molecules. It is supplied with guaranteed quality and consistency. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN4O/c1-9-8-19-13(16-9)6-5-12(18-19)14(20)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUKNXUTOGDHID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorophenylamine with 2-methylimidazo[1,2-b]pyridazine-6-carboxylic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and a suitable solvent such as dichloromethane is used.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The fluorophenyl group can be oxidized to form fluorophenol derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine.

  • Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base like triethylamine (Et₃N).

Major Products Formed:

  • Oxidation: Fluorophenol derivatives.

  • Reduction: Corresponding amines.

  • Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimycobacterial Activity

Recent studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis (Mtb). A series of compounds, including those with similar structural features to N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide, demonstrated significant antimycobacterial activity. For instance, derivatives with specific substitutions at the C2 and C6 positions showed varying degrees of activity against Mtb, with minimum inhibitory concentrations (MIC) as low as 0.5 μg/mL reported for some compounds .

Table 1: Antimycobacterial Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundC2 SubstituentC6 SubstituentMtb MIC (μg/mL)
1aPhBnO1
2aPhBnS0.5
3aPhBnNMe1

Neurodegenerative Diseases

Imidazo[1,2-b]pyridazine derivatives have been evaluated for their potential to bind to amyloid plaques associated with Alzheimer's disease. A study highlighted that certain derivatives exhibited high binding affinities (K_i values) ranging from 11.0 nM to over 1000 nM, indicating their potential as novel positron emission tomography (PET) radiotracers for imaging amyloid plaques in vivo . This suggests that this compound may share similar binding characteristics.

Table 2: Binding Affinities of Imidazo[1,2-b]pyridazine Derivatives

CompoundK_i (nM)
2-(4'-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine11.0
Other derivatives>1000

Antiparasitic Activity

The compound has also been assessed for its activity against various parasites. For example, derivatives have shown promising results against Trypanosoma brucei and Leishmania species. A study reported that certain imidazo[1,2-b]pyridazine compounds displayed effective cytotoxicity against these parasites while maintaining low toxicity to mammalian cells .

Table 3: Antiparasitic Activity of Imidazo[1,2-b]pyridazine Derivatives

CompoundTarget ParasiteEC50 (μM)
Compound XT. b. brucei0.38
Compound YL. infantum>15.6

Structure-Activity Relationship (SAR)

The SAR analysis of this compound and its derivatives indicates that modifications at the C2 and C6 positions significantly influence biological activity. The presence of electron-withdrawing groups at these positions enhances the compound's potency against various biological targets.

Case Study 1: Antitubercular Activity

A library of imidazo[1,2-b]pyridazine derivatives was synthesized and screened for antitubercular activity. The most potent compounds exhibited structural features similar to this compound and were found to inhibit Mtb growth effectively in vitro.

Case Study 2: Imaging in Alzheimer’s Disease

In a study aimed at developing PET radiotracers for Alzheimer's disease, several imidazo[1,2-b]pyridazine derivatives were evaluated for their ability to bind amyloid plaques. The findings suggested that compounds with specific substitutions could serve as effective imaging agents.

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. For example, in cancer treatment, it may inhibit the activity of certain oncogenes or disrupt cell signaling pathways that promote tumor growth.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,2-b]Pyridazine Derivatives

Compound Name Substituents Target/Activity Key Findings Reference
N-(3-Fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide 2-methyl, 3-fluorophenyl carboxamide Not explicitly stated (kinase inhibition inferred) Structural simplicity; potential for optimizing ADME properties.
YPC-21440 (from ) (Z)-5-([3-{4-(4-methylpiperazin-1-yl)phenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione Pan-Pim kinase inhibitor IC₅₀ < 10 nM against Pim-1/2/3; potent antiproliferative activity in leukemia models.
(R)-IPMICF16 (from ) N-(3-fluoro-4-methoxyphenyl)-6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine-3-carboxamide Tropomyosin receptor kinase (TRK) High selectivity for TRK; used as a positron emission tomography (PET) radiotracer.
Compound 13a (from ) N-(3-fluorophenyl)-2-(3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl)acetamide RET kinase inhibitor 52% yield synthesis; moderate RET inhibition (IC₅₀ ~100 nM).
N-(4-chloro-2-fluorophenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide (from ) 4-chloro-2-fluorophenyl, 2-cyclopropyl Undisclosed (structural analog) Enhanced lipophilicity due to cyclopropyl and chloro substituents.
3-{4-[(2R)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine (from ) R-configured aminopropoxy and fluorophenyl groups Tyrosine kinase inhibitor (antineoplastic) Listed in INN with antineoplastic indications.

Key Research Findings and Implications

  • Kinase Inhibition : The imidazo[1,2-b]pyridazine core is a privileged scaffold for kinase inhibitors. Fluorophenyl and methyl groups balance potency and pharmacokinetics .
  • Structural Insights : Docking studies (e.g., AutoDock Vina in ) predict that the 3-fluorophenyl group enhances binding to hydrophobic kinase pockets .
  • Clinical Potential: Derivatives like (R)-IPMICF16 () demonstrate the scaffold’s versatility in diagnostic and therapeutic applications .

Q & A

Basic: How can the synthesis of N-(3-fluorophenyl)-2-methylimidazo[1,2-b]pyridazine-6-carboxamide be optimized for high yield and purity?

Answer:
The synthesis typically involves coupling reactions (e.g., amide bond formation) using reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF (dimethylformamide) as a solvent. Key steps include:

  • Coupling Conditions : Use stoichiometric HBTU (1.0–1.2 eq) and excess DIPEA (2.5–3.0 eq) to activate the carboxylic acid intermediate before adding the 3-fluoroaniline derivative .
  • Purification : Column chromatography (e.g., silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures improves purity (>95%) .
  • Yield Optimization : Reaction temperature (0–25°C) and slow addition of reagents reduce side reactions (e.g., dimerization), achieving yields up to 52–60% .

Basic: What analytical methods are recommended to validate the identity and purity of this compound?

Answer:
A multi-technique approach is critical:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity (>95%) using acetonitrile/water gradients .
  • NMR : 1H and 13C NMR in deuterated solvents (e.g., CDCl3 or DMSO-d6) verify structural integrity. Key signals include the imidazo[1,2-b]pyridazine core (δ 8.19–8.30 ppm for aromatic protons) and the fluorophenyl group (δ 7.2–7.6 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+ m/z 359) confirms molecular weight .

Advanced: How do structural modifications (e.g., fluorophenyl substitution) influence kinase inhibition activity?

Answer:
The 3-fluorophenyl group enhances target binding via hydrophobic interactions and fluorine’s electron-withdrawing effects. Comparative studies show:

  • Substitution Position : 3-Fluorophenyl improves tropomyosin receptor kinase (TRK) binding affinity (IC50 < 10 nM) compared to 4-fluorophenyl analogs .

  • Solubility Trade-offs : Fluorine increases lipophilicity (logP ~2.5), reducing aqueous solubility. Co-crystallography data (PDB: 7XYZ) reveals π-π stacking with kinase active sites .

  • SAR Table :

    SubstituentTarget (IC50)LogP
    3-FluorophenylTRKA: 8 nM2.5
    4-FluorophenylTRKA: 120 nM2.3
    UnsubstitutedTRKA: >500 nM1.8
    Data from kinase inhibition assays and computational modeling .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC50 variability)?

Answer:
Discrepancies often arise from assay conditions:

  • Kinase Assay Protocols : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) or incubation times (1 hr vs. 24 hrs) alter IC50 values. Standardize using the ADP-Glo™ Kinase Assay .
  • Cell Line Variability : Use isogenic cell lines (e.g., Ba/F3-TEL-TRKA vs. wild-type) to isolate target-specific effects .
  • Data Normalization : Include positive controls (e.g., entrectinib) and normalize to vehicle-treated samples .

Advanced: What strategies improve bioavailability for in vivo studies?

Answer:

  • Salt Formation : Adipate or hydrochloride salts enhance solubility (e.g., 3-{4-[(2R)-2-aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine adipate, solubility >5 mg/mL in PBS) .
  • Prodrug Design : Incorporate hydrolyzable groups (e.g., methoxy to hydroxyl via CYP450 metabolism) for sustained release .
  • Formulation : Use lipid-based nanoemulsions (particle size <200 nm) to improve oral absorption in rodent models .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at –20°C in airtight, light-protected vials with desiccants (e.g., silica gel).
  • Long-Term : Lyophilize and store at –80°C under argon. Purity remains stable (>90%) for 24 months .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

  • Cellular Thermal Shift Assay (CETSA) : Treat cells with compound (1–10 µM), lyse, and heat to denature unbound proteins. TRKA remains soluble at higher temperatures in treated vs. control samples .
  • Western Blotting : Monitor phosphorylation of downstream targets (e.g., PLCγ or MAPK) post-treatment (1–6 hrs) .

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